![molecular formula C8H12ClN3O2 B13481946 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 1H-1,2,4-triazole-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. For example, in medicinal applications, the compound may inhibit enzymes involved in cancer cell proliferation by binding to their active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-1,2,4-Triazole-1-acetic acid
- 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride
- 1-(Tricyclohexylstannyl)-1H-1,2,4-triazole
Uniqueness
2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride is unique due to its cyclobutyl group, which imparts specific steric and electronic properties. This makes it distinct from other triazole derivatives and can lead to different biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C8H12ClN3O2 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
2-[1-(1,2,4-triazol-1-yl)cyclobutyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7(13)4-8(2-1-3-8)11-6-9-5-10-11;/h5-6H,1-4H2,(H,12,13);1H |
Clé InChI |
BXUPRGRYQHHKNA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC(=O)O)N2C=NC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


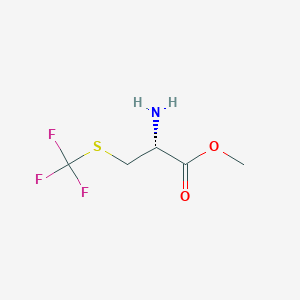
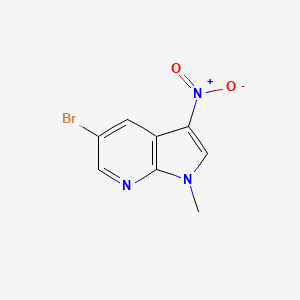
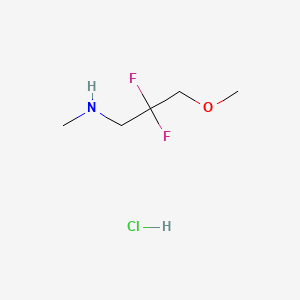

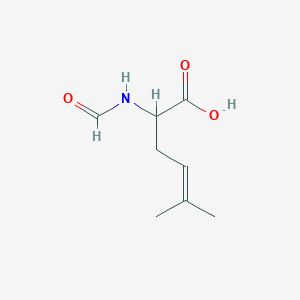
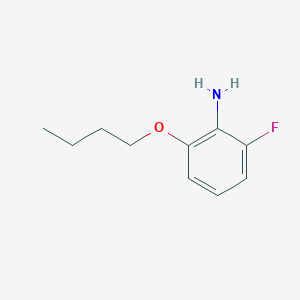
![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)

![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
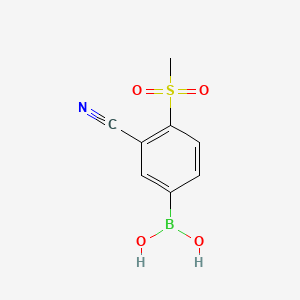
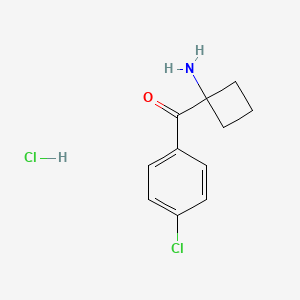

![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)

